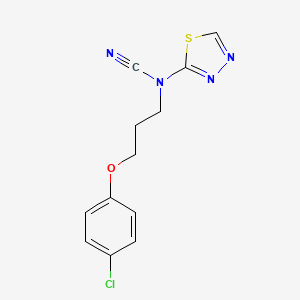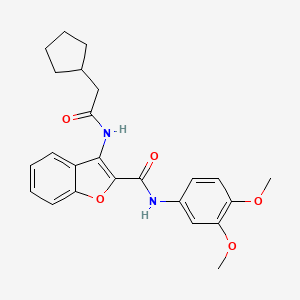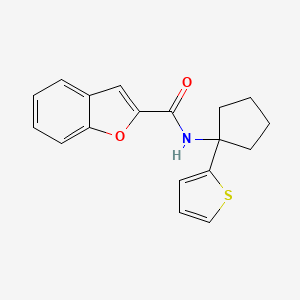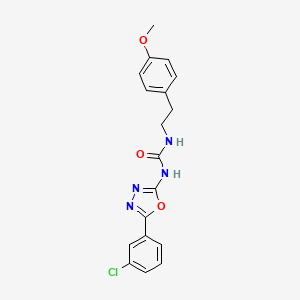![molecular formula C8H6N2O3S B2564380 Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate CAS No. 890092-78-1](/img/structure/B2564380.png)
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate typically involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as the position and nature of substituents in the aldehyde component, play a crucial role in determining the reaction direction and the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives . Multicomponent sonochemical reactions are commonly used to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Substitution reactions, such as acylation and sulfonation, can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Acylating agents: For acylation reactions.
Sulfonating agents: For sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, such as sulfonic acid derivatives, amide derivatives, and amino derivatives .
Scientific Research Applications
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antitubercular properties.
Medicine: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ribonuclease H (RNase H) activity, which is crucial for HIV therapy . The compound’s ability to coordinate with magnesium ions and bind to the catalytic site of RNase H is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Thiazolone [3,2-a]pyrimidine derivatives: These compounds are also studied for their potential as RNase H inhibitors and exhibit similar inhibitory activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)10-2-3-14-8(10)9-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYJXLYYGRSEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)



![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/new.no-structure.jpg)
![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
